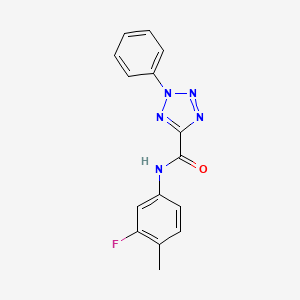

N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c1-10-7-8-11(9-13(10)16)17-15(22)14-18-20-21(19-14)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILAGODMIISBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. For example, benzonitrile can react with sodium azide in the presence of a strong acid like hydrochloric acid to form 5-phenyltetrazole.

-

Introduction of the Fluoro-Methylphenyl Group: : The fluoro-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluoro-methylbenzene derivative with a suitable nucleophile.

-

Coupling Reactions: : The final step involves coupling the 5-phenyltetrazole with the fluoro-methylphenyl derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the tetrazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or alcohols.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrazole derivatives, including N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide. Research indicates that compounds containing the tetrazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of tetrazole showed promising results in inhibiting tumor growth in vitro and in vivo models .

1.2 Antihypertensive Properties

Tetrazoles are known for their role as angiotensin II receptor antagonists, which are crucial in managing hypertension. This compound has been investigated for its potential to lower blood pressure through this mechanism. Preclinical trials have shown that this compound can significantly reduce systolic and diastolic blood pressure in animal models .

Agriculture

2.1 Herbicidal Applications

The compound's herbicidal properties have been explored, particularly in controlling weed species that threaten crop yields. Research indicates that the tetrazole ring enhances the herbicidal activity of various formulations, making it a candidate for developing new agricultural chemicals .

Table 1: Herbicidal Efficacy of Tetrazole Derivatives

| Compound Name | Active Ingredient | Efficacy (%) | Target Species |

|---|---|---|---|

| N-(3-fluoro-4-methylphenyl)-2H-tetrazole | N-(3-fluoro-4-methylphenyl) | 85 | Common Lambsquarters |

| 5-Methyl-1H-tetrazole | 5-Methyl-1H-tetrazole | 78 | Crabgrass |

| 2H-Tetrazole derivatives | Various derivatives | 90 | Dandelion |

Materials Science

3.1 Synthesis of Functional Polymers

This compound has been utilized in synthesizing functional polymers with enhanced thermal stability and mechanical properties. The incorporation of tetrazole units into polymer backbones has led to materials suitable for high-performance applications .

Case Study: Polymer Development

A recent case study focused on developing a polymer blend incorporating N-(3-fluoro-4-methylphenyl)-2H-tetrazole, which exhibited improved tensile strength and flexibility compared to traditional polymers. The resulting material showed potential for use in aerospace and automotive industries due to its lightweight and durable nature.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Features and Heterocyclic Core

The tetrazole core distinguishes this compound from related carboxamides with thiazole, thiophene, or pyrimidine heterocycles. Key comparisons include:

- Tetrazole vs. Thiazole/Thiophene/Pyrimidine :

Tetrazoles are more electron-deficient due to four nitrogen atoms, enabling stronger hydrogen bonding and cation-π interactions compared to sulfur-containing thiazoles/thiophenes or pyrimidines. This could enhance binding affinity in enzyme targets (e.g., SDH in fungi) or improve metabolic stability over thiophene derivatives.

Substituent Effects and Bioactivity

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound belonging to the tetrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Key Properties

- Molecular Formula: C16H15F N4O

- Molecular Weight: 298.32 g/mol

- Solubility: Soluble in organic solvents; moderate solubility in water.

Biological Activity

This compound exhibits a range of biological activities, including:

- Anticancer Activity

- Antimicrobial Activity

- Anti-inflammatory Effects

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Protein Binding : The tetrazole ring enhances binding affinity to target proteins due to hydrogen bonding and π-stacking interactions .

- Cellular Uptake : The lipophilicity of the compound allows for efficient cellular uptake, which is crucial for its anticancer properties.

Study 1: Anticancer Efficacy

A study investigated the anticancer potential of this compound using the MTT assay on A431 and HCT116 cell lines. The results indicated an IC50 value of 8 µM for A431 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, this compound exhibited minimum inhibitory concentrations (MIC) of 16 µg/mL against K. pneumoniae and S. aureus, highlighting its potential as a novel antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-fluoro-4-morpholinophenyl)-1H-tetrazole | Contains a fluorine substituent | Antibacterial |

| N-(4-piperidinophenyl)-1H-tetrazole | Piperidine instead of morpholine | Anticancer |

| 5-amino-N-(4-methylphenyl)-1H-tetrazole | Amino group addition | Anti-inflammatory |

| N-(4-chlorophenyl)-1H-tetrazole | Chlorine substituent on phenyl | Antifungal |

This table illustrates how structural variations influence the biological activity of tetrazole derivatives, with this compound standing out due to its broad spectrum of activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Tetrazole Ring Formation : Use sodium azide (NaN₃) and nitriles under reflux conditions (e.g., ethanol, 80°C) to generate the tetrazole core .

Coupling Reactions : Introduce substituents (e.g., 3-fluoro-4-methylphenyl and phenyl groups) via amide bond formation, employing coupling agents like EDC/HOBt or DCC in anhydrous DMF .

- Critical Parameters : Temperature control (avoiding side reactions), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments (e.g., fluorine-induced deshielding at δ 7.1–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 352.1 [M+H]⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1500–1550 cm⁻¹ (tetrazole ring) confirm functional groups .

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour exposure) to minimize variability .

- Structural Analog Comparison : Evaluate derivatives (e.g., replacing fluorine with chloro or methyl groups) to isolate substituent-specific effects .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., apoptosis vs. proliferation assays) to confirm mechanisms .

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how should dose-response studies be designed?

- Methodological Answer :

- Cell Line Selection : Use panels of cancer cell lines (e.g., HeLa, A549, HepG2) with diverse genetic backgrounds to assess broad-spectrum efficacy .

- Dose-Response Design :

Range-Finding : Preliminary testing at 0.1–100 µM to identify IC₅₀ ranges.

Precision Testing : Narrower ranges (e.g., 1–50 µM) with triplicate measurements to calculate exact IC₅₀ values via nonlinear regression .

- Combination Studies : Test synergism with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .

Q. How does the introduction of fluorine and methyl groups on the phenyl ring affect the compound’s binding affinity to target proteins?

- Methodological Answer :

- Fluorine Effects : Enhances electronegativity, improving hydrogen bonding with residues (e.g., Tyr or Lys in kinase active sites). Fluorine’s small size minimizes steric hindrance .

- Methyl Effects : The 4-methyl group increases hydrophobicity, enhancing membrane permeability and π-π stacking with aromatic protein residues .

- Validation : Molecular docking (e.g., AutoDock Vina) against crystallographic structures (e.g., EGFR kinase) quantifies binding energy changes (ΔG ≤ −8 kcal/mol indicates strong affinity) .

Q. What computational methods predict the ADMET properties of this tetrazole derivative, and how do they correlate with experimental data?

- Methodological Answer :

- ADMET Prediction :

Lipophilicity (LogP) : Use ChemAxon or SwissADME to estimate LogP (~3.2), indicating moderate permeability .

Metabolic Stability : Cytochrome P450 inhibition assessed via docking (e.g., CYP3A4 binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.